Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone is a synthetic compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structural framework that incorporates an imino group and a sulfanone moiety, making it a subject of interest for various scientific investigations.
Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone can be classified as:
The synthesis of Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone typically involves:
The reaction conditions generally include moderate temperatures and inert atmospheres to minimize side reactions. The synthesis can be monitored using thin-layer chromatography to track the progress of the reaction .
Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone has a complex molecular structure characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O2S |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | ethyl-imino-oxo-(5-phenyl-1,3,4-oxadiazol-2-yl)-λ6-sulfane |
| InChI | InChI=1S/C10H11N3O2S/c1-2... |
| Canonical SMILES | CC(S(=N)(=O)C1=NN=C(O1)C2=CC=CC=C2) |
Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone involves its interaction with biological targets:
Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone is typically characterized by:
Key chemical properties include:
The compound's stability and reactivity can be assessed through spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) and other analytical techniques to confirm its structure and purity.
Ethyl(imino)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone has several scientific applications:
This compound exemplifies the intersection of organic synthesis and biological activity research, highlighting its potential utility in multiple scientific domains.
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5